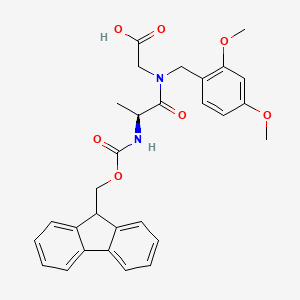

Fmoc-Ala-(Dmb)Gly-OH

Description

Contextualization of Modified Amino Acids and Dipeptide Building Blocks in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide production, allowing for the stepwise assembly of amino acids on a solid support. However, the synthesis of many peptide sequences, particularly longer or hydrophobic ones, is often plagued by poor yields and purity. nih.gov This is frequently caused by the propensity of the growing peptide chain, while attached to the resin, to form stable secondary structures, such as β-sheets. These structures lead to inter-chain aggregation, which physically obstructs reactive sites, hindering both the removal of the Fmoc protecting group (deprotection) and the addition of the next amino acid (coupling). sigmaaldrich.com

To counteract this phenomenon, chemists have developed modified amino acid monomers and, more effectively, dipeptide building blocks. nih.govchempep.com Dipeptides allow for the incorporation of two amino acid residues in a single coupling step. nih.govsigmaaldrich.com This strategy is not only more efficient but can also be used to introduce backbone modifications that disrupt the hydrogen bonding patterns responsible for aggregation. iris-biotech.denih.gov Fmoc-Ala-(Dmb)Gly-OH is a prime example of such a dipeptide, where the modification (the Dmb group) is temporary and serves purely as a synthetic aid. iris-biotech.de

Evolution of Strategies for Overcoming Synthetic Challenges in Peptide Assembly

The problem of on-resin aggregation, often termed the "difficult sequence" phenomenon, was recognized early in the development of SPPS. nih.gov An important conceptual breakthrough, proposed by Sheppard and colleagues, was the idea of temporarily protecting the backbone amide nitrogen atoms. nih.gov By substituting the amide proton (N-H) with a protecting group, its ability to act as a hydrogen bond donor is eliminated, thereby disrupting the formation of β-sheet aggregates. iris-biotech.denih.gov

Initial work utilized groups like 2-hydroxy-4-methoxybenzyl (Hmb). nih.gov While effective at preventing aggregation, this strategy introduced a new challenge: the steric bulk of the Hmb group on the newly formed secondary amine made the subsequent coupling reaction extremely difficult. nih.govresearchgate.net

The evolution of this strategy led to two major advancements:

The development of pre-formed dipeptide building blocks : Instead of adding a backbone-protected monomer to the resin and then struggling with the subsequent coupling, a dipeptide containing the modification is synthesized in solution first. sigmaaldrich.comresearchgate.net This dipeptide, such as this compound, is then coupled to the resin-bound peptide. This approach cleverly bypasses the difficult coupling step to the sterically hindered secondary amine. sigmaaldrich.com

The introduction of Pseudoproline Dipeptides : This parallel strategy involves the reversible derivatization of serine (Ser) or threonine (Thr) residues into oxazolidines, creating a proline-like "kink" in the peptide backbone. chempep.comactivotec.combachem.com This conformational bend effectively disrupts secondary structures. activotec.compeptide.com Dmb-dipeptides like this compound are considered a complementary tool, offering the same benefits for sequences that contain glycine (B1666218) instead of serine or threonine. sigmaaldrich.commerckmillipore.com

The table below summarizes some key properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid | nih.gov |

| Molecular Formula | C₂₉H₃₀N₂O₇ | nih.gov |

| Molecular Weight | 518.6 g/mol | nih.gov |

| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) | alfa-chemistry.com |

| Function | Prevents peptide aggregation; improves synthetic efficiency | iris-biotech.desigmaaldrich.com |

| Protecting Groups | Fmoc (N-terminus), Dmb (backbone amide) | alfa-chemistry.comiris-biotech.de |

| Deprotection | Dmb group removed by TFA during final cleavage | scientificlabs.ie |

Significance of N-Substituted Glycine Derivatives in Advanced Peptide Design

N-substituted glycine derivatives are a broad class of molecules where the nitrogen atom of the glycine backbone is modified. rsc.orgnih.gov When this substitution is permanent, the resulting oligomers are known as "peptoids," which are peptide mimics with an achiral backbone and altered conformational properties due to the presence of tertiary amides and the absence of backbone hydrogen bond donors. rsc.orgnih.gov

In the case of this compound, the N-substitution of the glycine residue is a temporary synthetic modification. The significance of the N-(2,4-dimethoxybenzyl) group lies in its profound, albeit transient, impact on the properties of the growing peptide chain during synthesis. peptide.com Its key contributions are:

Disruption of Secondary Structures : By replacing the amide proton, the Dmb group prevents the formation of intermolecular hydrogen bonds that are the basis of aggregation-prone β-sheets. iris-biotech.depeptide.com

Enhanced Solubilization : The disruption of aggregates leads to better solvation of the peptide chain by the synthesis solvents, improving reaction kinetics for both coupling and deprotection steps. iris-biotech.demerckmillipore.com

Prevention of Side Reactions : In sequences containing the Asp-Gly motif, which is highly susceptible to aspartimide formation, the use of an analogous building block, Fmoc-Asp(OtBu)-(Dmb)Gly-OH, completely prevents this problematic side reaction by protecting the critical amide bond. nih.govsigmaaldrich.comresearchgate.net

Improved Cyclization Efficiency : The structure-breaking effect of the Dmb group can also be harnessed to increase the efficiency of peptide cyclization reactions. iris-biotech.de

The development and application of this compound and similar reagents represent a sophisticated approach in modern peptide chemistry, where transient modifications are strategically employed to solve fundamental synthetic problems, ultimately enabling the routine production of previously inaccessible or "difficult" peptides. sigmaaldrich.comresearchgate.net

The following table outlines the benefits of using Dmb-dipeptide building blocks in SPPS.

| Benefit | Mechanism | Source |

| Prevents Aggregation | The Dmb group on the amide nitrogen blocks hydrogen bond donation, disrupting β-sheet formation. | iris-biotech.depeptide.com |

| Increases Yield & Purity | Improved solvation and reaction kinetics lead to more complete coupling and deprotection cycles. | iris-biotech.demerckmillipore.com |

| Suppresses Side Reactions | Backbone protection at Asp-Gly junctions prevents aspartimide formation. | iris-biotech.deresearchgate.net |

| Enhances Cyclization | The "kink" induced by the bulky Dmb group can pre-organize the linear peptide for more efficient cyclization. | iris-biotech.de |

| Ease of Use | Incorporated using standard coupling methods; Dmb group is removed during standard final cleavage. | alfa-chemistry.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O7/c1-18(28(34)31(16-27(32)33)15-19-12-13-20(36-2)14-26(19)37-3)30-29(35)38-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-14,18,25H,15-17H2,1-3H3,(H,30,35)(H,32,33)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDFPJNCCCPIHR-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Ala Dmb Gly Oh and Its Precursors

Preparation of the N-2,4-Dimethoxybenzyl Glycine (B1666218) Moiety

The foundational step in the synthesis is the creation of glycine protected with the 2,4-dimethoxybenzyl (Dmb) group. This is typically achieved through the formation of an ester derivative, which facilitates subsequent reactions.

The most common and efficient route to the N-2,4-Dimethoxybenzyl glycine precursor is a one-pot reductive amination. thieme-connect.de This reaction involves the condensation of an appropriate glycine ester, such as glycine ethyl ester, with 2,4-dimethoxybenzaldehyde (B23906) to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the corresponding secondary amine using a mild reducing agent.

The reaction mechanism proceeds as follows:

Imine Formation: The primary amine of the glycine ester performs a nucleophilic attack on the carbonyl carbon of 2,4-dimethoxybenzaldehyde, followed by dehydration to form the N-(2,4-dimethoxybenzylidene)glycine ethyl ester imine.

Reduction: A hydride reagent, such as sodium borohydride, reduces the imine C=N double bond to a single bond, yielding the stable N-(2,4-Dimethoxybenzyl)glycine ethyl ester. thieme-connect.de

This synthetic approach is summarized in the table below.

| Step | Reactants | Reagent/Solvent | Product |

| 1 | Glycine ethyl ester, 2,4-Dimethoxybenzaldehyde | Borohydride reducing agent | N-(2,4-Dimethoxybenzyl)glycine ethyl ester |

Optimization of this preparatory step focuses on efficiency and cost-effectiveness. The selection of glycine ethyl ester is strategic due to its low cost and accessibility. thieme-connect.de The one-pot nature of the reductive amination streamlines the process, avoiding the need to isolate the often-unstable imine intermediate and leading to high yields of the desired Dmb-glycine ester. thieme-connect.de This crude ester is typically of sufficient purity to be carried forward to the subsequent coupling step without extensive purification. thieme-connect.de

Synthetic Routes and Reaction Mechanisms

Total Synthesis Approaches for Fmoc-Ala-(Dmb)Gly-OH

The total synthesis involves creating the peptide bond between the two amino acid moieties and then converting the resulting dipeptide ester into the final carboxylic acid.

The formation of the dipeptide is achieved through a solution-phase coupling reaction. The crude N-(2,4-Dimethoxybenzyl)glycine ethyl ester from the previous step is coupled with N-terminally protected Fmoc-L-alanine (Fmoc-Ala-OH). Modern coupling reagents are employed to activate the carboxylic acid of Fmoc-Ala-OH, facilitating the nucleophilic attack from the secondary amine of the Dmb-glycine ester. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this transformation, providing the dipeptide ester, Fmoc-Ala-(Dmb)Gly-OEt, in excellent yields. thieme-connect.de

The final step in the total synthesis is the selective hydrolysis, or saponification, of the ethyl ester to yield the free carboxylic acid, this compound. This step must be performed under mild conditions to avoid premature cleavage of the base-labile Fmoc protecting group. An optimized protocol involves using sodium hydroxide (B78521) in the presence of a calcium salt, such as calcium chloride (CaCl₂) or calcium iodide (CaI₂). thieme-connect.deresearchgate.netthieme-connect.comdntb.gov.uanih.gov The calcium ions are believed to stabilize the Fmoc group, permitting the selective hydrolysis of the ester and affording the final product in good yields after purification. thieme-connect.deresearchgate.net

Table 1: Solution-Phase Synthesis of this compound

| Step | Reactants | Coupling/Hydrolysis Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Fmoc-Ala-OH, N-(Dmb)Gly-OEt | HATU | Fmoc-Ala-(Dmb)Gly-OEt | 79–96% | thieme-connect.de |

| 2 | Fmoc-Ala-(Dmb)Gly-OEt | CaCl₂, NaOH, iPrOH/H₂O | This compound | 51–82% | thieme-connect.dethieme-connect.com |

A critical consideration during any peptide coupling is the preservation of stereochemical integrity at the α-carbon of the activated amino acid. Racemization can occur via two main pathways: direct enolization or the formation of a 5(4H)-oxazolone intermediate. uniurb.it Several strategies are employed to suppress this side reaction:

Urethane Protecting Groups: The use of the Fmoc group, a urethane-type protection, inherently suppresses racemization by decreasing the propensity for oxazolone (B7731731) formation. uniurb.it

Coupling Reagents: The choice of coupling reagent is paramount. Modern uronium salts like HATU and phosphonium (B103445) salts like PyBOP are preferred for their high efficiency and low racemization risk. jpt.com

Additive Reagents: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive analog, 6-Cl-HOBt, to the coupling mixture is a standard practice to minimize racemization. peptide.com In some solution-phase couplings, the use of copper(II) chloride (CuCl₂) has also been shown to be an effective racemization suppressant. peptide.comresearchgate.net

Solution-Phase Coupling Strategies for Dipeptide Formation

Integration of this compound as a Dipeptide Building Block

The primary application of this compound is its use as a pre-formed dipeptide building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This strategy is particularly valuable for synthesizing "difficult sequences," such as hydrophobic, transmembrane, or amyloidogenic peptides, which are prone to aggregation. sigmaaldrich.comnih.gov

The Ala-Gly sequence itself is frequently found in such peptides. sigmaaldrich.com The Dmb group on the backbone amide nitrogen acts as a temporary protecting group that disrupts the inter-chain hydrogen bonding responsible for β-sheet formation and subsequent aggregation. peptide.comiris-biotech.de This leads to improved solvation of the growing peptide chain, resulting in more efficient and predictable acylation and deprotection kinetics, higher yields, and purer crude products. peptide.comresearchgate.net

Using a pre-formed Dmb-dipeptide offers a significant advantage over introducing a single Fmoc-(Dmb)Gly-OH monomer followed by another amino acid. The acylation of the sterically hindered secondary amine of the Dmb-protected residue is often difficult and inefficient. peptide.compeptide.comnih.gov By incorporating the dipeptide in a single coupling step, this challenging reaction is circumvented. sigmaaldrich.com

This compound is compatible with standard SPPS coupling protocols. The native Ala-Gly sequence is regenerated during the final cleavage step, as the acid-labile Dmb group is removed concurrently with side-chain protecting groups by treatment with trifluoroacetic acid (TFA). iris-biotech.deissuu.comsigmaaldrich.com

Table 2: Common Reagents for Integrating Dmb-Dipeptides in SPPS

| Coupling Reagent Class | Examples | Reference |

|---|---|---|

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | iris-biotech.desigmaaldrich.com |

| Uronium Salts | HATU, HBTU, TBTU | iris-biotech.desigmaaldrich.comiris-biotech.de |

| Carbodiimides | DIPCDI (N,N'-Diisopropylcarbodiimide) / HOBt | iris-biotech.desigmaaldrich.com |

Selection and Application of Standard Peptide Coupling Reagents (e.g., PyBOP, DIPCDI/HOBt, HATU)

The successful coupling of this compound into a growing peptide chain relies on the use of efficient activation reagents. Standard coupling protocols are generally applicable for the introduction of Dmb dipeptides. iris-biotech.dealfa-chemistry.com

Commonly employed coupling reagents include:

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): This phosphonium salt-based reagent is widely used for its efficiency in forming amide bonds, including those involving sterically hindered amino acids. bachem.comsigmaaldrich.com It is often used in conjunction with a base like N,N-diisopropylethylamine (DIPEA). iris-biotech.descienceopen.com

DIPCDI/HOBt (N,N'-Diisopropylcarbodiimide/Hydroxybenzotriazole): This combination forms a highly reactive HOBt ester, which then reacts with the free amine of the peptide chain. iris-biotech.deiris-biotech.de The addition of HOBt is known to suppress racemization. peptide.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): As a uronium/aminium salt-based reagent, HATU is recognized for its high coupling efficiency, particularly for difficult sequences. bachem.comsigmaaldrich.com It is often considered one of the most effective coupling reagents. sigmaaldrich.com

The choice of coupling reagent can be influenced by the specific sequence and the potential for side reactions. For instance, HATU and other HOAt-based reagents are noted for their superior performance in challenging couplings. sigmaaldrich.com

Table 1: Common Coupling Reagents for this compound

| Reagent/System | Type | Base Typically Used | Key Characteristics |

|---|---|---|---|

| PyBOP | Phosphonium Salt | DIPEA | Effective for standard and hindered couplings. bachem.comsigmaaldrich.com |

| DIPCDI/HOBt | Carbodiimide/Additive | - | Standard method, HOBt suppresses racemization. peptide.comiris-biotech.de |

| HATU | Uronium/Aminium Salt | DIPEA | Highly efficient, especially for difficult couplings. sigmaaldrich.com |

Strategies for Maximizing Coupling Efficiency and Minimizing Side Reactions

The presence of the bulky Dmb group on the glycine nitrogen creates a secondary amine, which can present steric hindrance and slow down the subsequent coupling step. researchgate.netbiotage.com However, the use of a pre-formed dipeptide like this compound circumvents the difficult step of coupling an amino acid onto the Dmb-modified glycine. peptide.com

Key strategies to enhance coupling efficiency and reduce side reactions include:

Use of Potent Coupling Reagents: Employing highly reactive reagents like HATU or PyBOP can overcome the steric hindrance and drive the coupling reaction to completion. bachem.com

Optimization of Reaction Conditions: Extending coupling times or performing double couplings can be beneficial if initial attempts are incomplete.

Solvent Choice: The use of solvents like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help disrupt aggregation and improve reaction kinetics. peptide.com

Preventing Aspartimide Formation: The primary reason for using the Dmb protecting group is to prevent aspartimide formation, a common side reaction in sequences containing Asp-Gly. peptide.compeptide.comresearchgate.net The Dmb group effectively blocks the nucleophilicity of the glycine amide nitrogen, thus inhibiting the formation of the succinimide (B58015) intermediate. peptide.comresearchgate.net

Minimizing Racemization: The addition of additives like HOBt or its derivatives to the coupling mixture is a standard practice to suppress the racemization of the activated amino acid. peptide.com

Advanced Methodologies for Deprotection and Cleavage of Dmb-Modified Peptides

The Dmb group is designed to be stable during the repetitive piperidine (B6355638) treatments for Fmoc group removal but labile under the final acidic cleavage conditions. sigmaaldrich.com

Mechanistic Aspects of Acidic Cleavage for Dmb Group Removal

The removal of the 2,4-dimethoxybenzyl (Dmb) group from the peptide backbone is achieved concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups. iris-biotech.desigmaaldrich.com This is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA). peptide.comsigmaaldrich.com

The mechanism of cleavage is an acid-catalyzed process. The ether linkages of the dimethoxybenzyl group are protonated by the strong acid, which facilitates the cleavage of the benzyl (B1604629) group from the amide nitrogen. The resulting benzyl cation is a reactive species that needs to be trapped by scavengers present in the cleavage cocktail. nih.gov The native peptide sequence is regenerated upon removal of the Dmb group. iris-biotech.desigmaaldrich.com High concentrations of TFA are effective for rapid Dmb group removal. nih.gov

Optimization of Deprotection Protocols for Sensitive Peptide Sequences

While TFA is the standard reagent for Dmb removal, the cleavage conditions must be optimized to prevent side reactions, especially in peptides containing sensitive residues like tryptophan, methionine, or cysteine.

Table 2: Common Scavengers Used in Dmb Deprotection

| Scavenger | Purpose | Typical Concentration |

|---|---|---|

| Triisopropylsilane (B1312306) (TIS) | Traps carbocations, particularly the Dmb cation. sigmaaldrich.com | ~2% sigmaaldrich.com |

| Water | Proton source and scavenger. | Varies |

| Dithiothreitol (DTT) or Ethanedithiol (EDT) | Reduces oxidized species and protects cysteine. nih.gov | Varies |

| 2,4-Dimethoxybenzene (DMB) | Can be added to the cleavage cocktail to act as a scavenger. nih.gov | 5% nih.gov |

Key considerations for optimizing deprotection:

Scavenger Cocktails: The cleavage mixture must contain a cocktail of scavengers to capture the reactive carbocations generated during the deprotection of the Dmb group and other side-chain protecting groups. peptide.com A common recommendation is the addition of approximately 2% triisopropylsilane (TIS) to the cleavage mixture. sigmaaldrich.com

Tryptophan-Containing Peptides: The cleavage products of the Dmb group can cause side-chain modification of unprotected tryptophan residues. iris-biotech.desigmaaldrich.com Therefore, it is strongly recommended to use Fmoc-Trp(Boc)-OH during the synthesis of peptides where Dmb groups are employed to prevent this side reaction. peptide.comsigmaaldrich.com

Cleavage Time and Temperature: The duration of the TFA treatment should be sufficient for complete removal of all protecting groups but minimized to reduce potential side reactions. Most cleavages are performed at room temperature for a few hours. nih.gov

Application of Fmoc Ala Dmb Gly Oh in Overcoming Spps Difficulties

Strategies for Preventing Peptide Aggregation in Solid-Phase Synthesis

A primary obstacle in SPPS is the tendency of growing peptide chains to aggregate on the solid support. This phenomenon is driven by the formation of stable intermolecular hydrogen bonds, which leads to the creation of secondary structures like β-sheets. researchgate.net Such aggregation can render the N-terminus of the peptide chain inaccessible, resulting in incomplete acylation and deprotection reactions, ultimately leading to low yields and difficult purifications. peptide.com The incorporation of backbone-protected amino acids, such as those within Fmoc-Ala-(Dmb)Gly-OH, is a powerful strategy to mitigate this problem. peptide.compeptide.com

The core of the anti-aggregation effect of this compound lies in the temporary protection of a backbone amide nitrogen. peptide.com The 2,4-dimethoxybenzyl (Dmb) group is covalently attached to the nitrogen atom of the glycine (B1666218) residue. peptide.com This modification achieves two critical effects:

Elimination of the Hydrogen Bond Donor: The amide nitrogen's proton, a key participant in the hydrogen bonding that stabilizes β-sheet structures, is replaced by the bulky Dmb group. researchgate.netpeptide.com

Steric Disruption: The presence of the sizable Dmb group sterically hinders the close approach of adjacent peptide chains, physically preventing the formation of the ordered, aggregated secondary structures. researchgate.net

By disrupting the hydrogen-bonding network, the incorporation of a (Dmb)Gly residue maintains the growing peptide's solubility and solvation, ensuring that reactive sites remain accessible for the subsequent steps of the synthesis. researchgate.net This leads to more predictable and efficient coupling and deprotection kinetics. sigmaaldrich.com The Dmb group is labile under standard trifluoroacetic acid (TFA) cleavage conditions, meaning it is conveniently removed during the final step of releasing the peptide from the resin, regenerating the native peptide sequence. peptide.comalfa-chemistry.comsigmaaldrich.com

This compound belongs to a class of "difficult sequence" resolving tools that also includes pseudoprolines and 2-hydroxy-4-methoxybenzyl (Hmb) derivatives. While all aim to disrupt backbone hydrogen bonding, they differ in their structure, scope of application, and potential drawbacks. researchgate.net

| Building Block | Mechanism of Action | Advantages | Limitations |

| Dmb-Dipeptides | Substitutes the amide proton with a bulky, acid-labile Dmb group, disrupting H-bonding. researchgate.netpeptide.com | Applicable to Gly-containing sequences; introduced as a dipeptide, which circumvents the difficult coupling to a sterically hindered secondary amine. researchgate.netsigmaaldrich.com | Limited to sequences containing glycine; potential for side reactions with tryptophan. iris-biotech.deissuu.com |

| Pseudoprolines | Forms a temporary oxazolidine (B1195125) ring from Ser or Thr residues, inducing a cis-amide bond that acts as a potent "kink" to disrupt β-sheets. peptide.comresearchgate.net | Highly effective at disrupting aggregation; mimics a proline residue. peptide.com | Can only be used at Serine or Threonine residues. researchgate.net |

| Hmb-Derivatives | Similar to Dmb, the Hmb group protects the backbone amide nitrogen, preventing H-bond formation. peptide.comavantorsciences.com | Prevents aggregation effectively and can suppress aspartimide formation. peptide.comavantorsciences.com | Acylation of the Hmb-protected secondary amine is extremely difficult and often slow, proceeding through an O→N acyl transfer mechanism, which can lead to incomplete couplings. researchgate.netsigmaaldrich.comsigmaaldrich.com |

Research indicates that while Hmb derivatives are effective, the difficulty in coupling subsequent amino acids is a significant drawback. researchgate.net Dmb dipeptides, such as this compound, provide a more practical solution by incorporating the protected residue as part of a dipeptide, thereby avoiding the challenging coupling step onto the hindered secondary amine. bachem.com

Mechanism of Backbone Hydrogen Bonding Disruption by Dmb-Glycine Incorporation

Mitigation of Aspartimide Formation and β-Aspartate Isomerization

Aspartimide formation is a severe side reaction in Fmoc-SPPS, particularly for sequences containing the Asp-Gly motif. peptide.comiris-biotech.dersc.org The reaction is catalyzed by the basic conditions (e.g., piperidine) used for Fmoc deprotection and leads to a succinimide (B58015) intermediate. iris-biotech.deissuu.com This intermediate can subsequently undergo racemization and ring-opening to yield a complex mixture of D/L-α-aspartate peptides, D/L-β-aspartate peptides (an isomer with the peptide bond formed through the side-chain carboxyl group), and their corresponding piperidide adducts, severely complicating purification and reducing the yield of the target peptide. iris-biotech.deiris-biotech.de

The use of a Dmb-protected dipeptide is a highly effective, and often complete, solution to this problem. researchgate.netavantorsciences.com By incorporating the Asp-Gly sequence using the building block Fmoc-Asp(OtBu)-(Dmb)Gly-OH, the amide nitrogen of the glycine residue is masked by the Dmb group. peptide.comiris-biotech.de This temporary protection is the key to preventing the side reaction. The Dmb group physically blocks the nitrogen atom, making its lone pair of electrons unavailable to initiate the intramolecular cyclization reaction with the aspartate side chain. iris-biotech.deavantorsciences.combiotage.com Studies have demonstrated that this backbone protection strategy can completely prevent base-catalyzed aspartimide formation. sigmaaldrich.comavantorsciences.com

The established mechanism for aspartimide formation begins with the deprotonation of the amide proton on the residue C-terminal to Asp (i.e., the Gly in an Asp-Gly pair) under basic conditions. iris-biotech.deissuu.com This generates a reactive amide anion.

Reaction Pathway of Aspartimide Formation:

Deprotonation: The basic Fmoc deprotection reagent (piperidine) removes the acidic proton from the Gly amide nitrogen.

Intramolecular Attack: The resulting amide anion performs a nucleophilic attack on the β-carbonyl carbon of the Asp side-chain ester. researchgate.net

Cyclization: A five-membered succinimide ring (aspartimide) is formed, with the elimination of the side-chain protecting group (e.g., tert-butyl alcohol from OtBu). iris-biotech.de

Isomerization & Byproduct Formation: The aspartimide ring is susceptible to epimerization at the α-carbon and can be attacked by nucleophiles (water or piperidine) at either the α- or β-carbonyl position, leading to the aforementioned mixture of undesired products. iris-biotech.deissuu.comiris-biotech.de

The use of this compound or, more specifically for this issue, Fmoc-Asp(OtBu)-(Dmb)Gly-OH, prevents this cascade at the first step. Since the glycine amide nitrogen is substituted with the Dmb group, there is no proton to be abstracted. biotage.com This completely blocks the initial intramolecular attack, thereby inhibiting the formation of the aspartimide intermediate and all subsequent side products. iris-biotech.de

Role of Dmb Protection in Suppressing Side Reactions at Asp-Gly Motifs

Enhancement of Peptide Cyclization Efficiency and Macrocyclization Strategies

The synthesis of cyclic peptides often presents its own set of challenges, as the linear precursor must adopt a conformation amenable to ring closure, an entropically disfavored process. Aggregation of the linear peptide can compete with the desired cyclization, leading to low yields.

The incorporation of a (Dmb)Gly residue can significantly enhance the efficiency of macrocyclization. iris-biotech.deiris-biotech.deiris-biotech.de By disrupting unfavorable intramolecular hydrogen bonds that might lock the linear peptide in a non-productive conformation or promote aggregation, the Dmb group helps to pre-organize the peptide backbone. researchgate.netsigmaaldrich.com This conformational control can lower the activation energy required for the ring-closing step, resulting in faster reactions and higher yields of the desired cyclic product. iris-biotech.de This strategy has been noted for its utility in promoting the cyclization of Gly-containing peptides. sigmaaldrich.com

Mechanistic and Conformational Analysis of Peptides Incorporating Dmb Glycine

Investigation of Conformational Preferences Induced by N-2,4-Dimethoxybenzyl Glycine (B1666218)

The introduction of the bulky 2,4-dimethoxybenzyl group onto the amide nitrogen of a glycine residue fundamentally alters the local conformational landscape of a peptide chain. Unlike a standard secondary amide bond, the resulting tertiary amide lacks a hydrogen bond donor, which physically prevents the formation of canonical secondary structures like α-helices and β-sheets that rely on a regular pattern of backbone hydrogen bonds. peptide.comrsc.org This disruption is the primary mechanism by which (Dmb)Gly enhances the solubility and synthetic efficiency of aggregation-prone peptides.

The steric bulk of the Dmb group also restricts the available conformational space (i.e., the allowed Ramachandran angles) and influences the equilibrium between the cis and trans conformations of the preceding peptide bond (the Ala-(Dmb)Gly bond in this case). While the trans conformation is overwhelmingly favored in most peptide bonds, the energy barrier for cis-trans isomerization is lower for N-substituted amino acids, leading to a potential mixture of rotamers in solution. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, high-resolution technique for determining the three-dimensional structure of peptides in solution, providing detailed insights into both backbone and side-chain conformations. uzh.ch In the analysis of peptides containing (Dmb)Gly, NMR is crucial for understanding the structural consequences of the modification.

A typical NMR analysis involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments. For peptides containing (Dmb)Gly, high-quality spectral data with excellent signal dispersion is often observed, which is indicative of a highly structured and folded peptide that is not aggregated. nih.gov

Key NMR experiments and their applications for (Dmb)Gly-containing peptides include:

COSY (Correlation Spectroscopy): Used to identify scalar-coupled protons within the same amino acid residue, aiding in the initial assignment of the spin systems.

TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to the entire spin system of a residue, which is essential for assigning all protons belonging to a specific amino acid. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are the most critical for determining 3D structure. They detect protons that are close in space (typically < 5 Å), regardless of whether they are bonded. uzh.chnih.gov For (Dmb)Gly peptides, NOESY/ROESY data can:

Provide distance restraints to define the global fold of the peptide. nih.gov

Identify cross-peaks between the Ala residue and the Dmb group, defining their relative orientation.

Distinguish between cis and trans isomers of the Ala-(Dmb)Gly peptide bond. For N-substituted residues, characteristic ROE cross-peaks are observed between protons across the amide bond, which differ depending on the isomeric state. nih.gov

The chemical shifts of the α-protons (Hα) are also sensitive reporters of local secondary structure. Deviations from random coil values can indicate the presence of specific, non-canonical turn structures or other ordered conformations induced by the Dmb group. nih.gov

| Technique | Application for (Dmb)Gly Peptides | Typical Parameters | Expected Information |

| 1D ¹H NMR | Initial assessment of sample purity and conformational homogeneity. | 5 mM peptide concentration in deuterated solvent (e.g., Methanol-d₄ or H₂O/D₂O). nih.gov | Sharp line widths suggest a single, stable conformation, while broad peaks may indicate aggregation or conformational exchange. |

| 2D TOCSY | Assignment of proton resonances to specific amino acid spin systems. | Mixing time of 60-80 ms. | Correlation of all protons within each residue. |

| 2D NOESY/ROESY | Determination of through-space proton proximities (<5 Å). | Mixing times of 200-300 ms. nih.gov | Provides distance restraints for structure calculation; crucial for identifying cis/trans amide bond isomers and overall peptide fold. |

For peptides incorporating Fmoc-Ala-(Dmb)Gly-OH, the primary role of the Dmb group is to act as a "structure-breaker" by disrupting the hydrogen-bonding patterns required for β-sheet formation. Therefore, the introduction of a (Dmb)Gly residue into a peptide sequence that would otherwise form a β-sheet is expected to result in a CD spectrum that more closely resembles a random coil or a disordered conformation. jst.go.jp This change confirms the mechanistic function of the Dmb group in preventing the intermolecular aggregation that plagues many synthetic peptides. While it disrupts canonical structures, the Dmb group can favor the formation of local, specific turn structures, which would also have a unique CD signature.

| Secondary Structure | Characteristic CD Signal (Wavelength, nm) |

| α-Helix | Negative bands at ~222 nm and ~208 nm; positive band at ~193 nm. |

| β-Sheet (Antiparallel) | Negative band at ~218 nm; positive band at ~195 nm. |

| β-Turn | Varies by turn type; often shows a weak negative band ~225-230 nm and a strong positive band ~205 nm or a negative band ~200 nm. subr.edu |

| Random Coil | Strong negative band near 198 nm. |

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Conformation

Computational Chemistry and Molecular Modeling Studies

Computational methods provide powerful tools to complement experimental data from NMR and CD, offering an atom-level view of the dynamics and energetics that govern peptide conformation.

Molecular dynamics (MD) simulations model the movement of atoms in a peptide over time, providing a detailed picture of its conformational landscape and flexibility. nih.govuzh.ch For peptides containing a (Dmb)Gly residue, MD simulations are particularly valuable for exploring the full range of motion introduced by this N-substituted amino acid.

A typical MD simulation involves placing the peptide in a box of explicit solvent molecules (e.g., water) and using a force field (a set of parameters describing the potential energy of the system) to calculate the forces on each atom and propagate their motion. mdpi.com For N-alkylated peptides, these simulations can:

Sample Conformational Space: Enhanced sampling techniques, such as Replica Exchange Molecular Dynamics (REMD), can effectively explore the energy landscape, including the high-energy barriers associated with cis-trans amide bond isomerization. nih.gov

Analyze Backbone Flexibility: MD trajectories can be analyzed to calculate the root-mean-square fluctuation (RMSF) of each residue, identifying regions of high flexibility introduced by the Dmb group.

Determine Structural Ensembles: Rather than a single static structure, flexible peptides exist as an ensemble of conformations. MD simulations can predict these ensembles, which can then be compared with experimental data from NMR. aip.org

Study Folding Pathways: By simulating the folding process from an unfolded state, MD can reveal how the (Dmb)Gly residue alters the folding pathway, for instance, by preventing the formation of off-pathway aggregates. uzh.ch

Simulations of glycine-rich peptides and related N-substituted systems (peptoids) have shown that these modifications introduce significant local flexibility and can lead to a diverse ensemble of structures in solution. nih.govmdpi.com

| MD Simulation Parameter | Typical Setup | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy and forces between atoms. |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA) | Simulates the aqueous environment. Explicit models are more accurate but computationally expensive. nih.gov |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The length of the simulation determines the extent of conformational sampling. Longer times are needed for complex folding events. |

| Analysis | RMSD, RMSF, Ramachandran plots, Cluster analysis | Quantifies structural stability, flexibility, and identifies dominant conformations. |

Quantum chemical (QC) calculations, such as those using Density Functional Theory (DFT), provide a highly accurate description of electronic structure, allowing for a detailed investigation of steric and electronic effects that are not explicitly captured by classical MD force fields.

For the (Dmb)Gly residue, QC calculations can be used to:

Quantify Steric Hindrance: By mapping the potential energy surface as a function of backbone dihedral angles (φ/ψ), QC methods can precisely define the sterically allowed conformational regions for the (Dmb)Gly unit. This can explain why direct acylation of the Dmb-nitrogen is difficult and why it effectively disrupts ordered structures. peptide.comuni-konstanz.de

Analyze Electronic Effects: The 2,4-dimethoxy substituents on the benzyl (B1604629) ring are electron-donating groups. acs.org QC calculations can determine how this electronic perturbation affects the charge distribution and bond order of the adjacent amide bond. This can influence the rotational energy barrier of the amide bond and its susceptibility to chemical reactions.

Model Non-covalent Interactions: These calculations can accurately model intramolecular interactions, such as potential n→π* interactions between adjacent carbonyls or interactions between the Dmb ring and other parts of the peptide, which can further stabilize specific local conformations.

These calculations are typically performed on a smaller fragment of the peptide (e.g., an acetylated dipeptide) to remain computationally tractable while still capturing the essential physics of the local interactions.

Molecular Dynamics (MD) Simulations of Dmb-Modified Peptides

Influence of (Dmb)Glycine on Peptide Backbone Dynamics and Folding Pathways

The collective evidence from spectroscopic and computational analyses demonstrates that the incorporation of (Dmb)Glycine has a profound influence on peptide backbone dynamics and folding. The primary effect is the disruption of regular, repeating secondary structures due to the steric bulk of the Dmb group and the removal of a critical amide proton for hydrogen bonding. rsc.org

This intervention fundamentally alters the peptide's folding pathway. For sequences prone to aggregation, the unmodified peptide may rapidly collapse into a misfolded, β-sheet-rich state that leads to intermolecular association. The presence of a (Dmb)Gly residue effectively blocks this pathway. sigmaaldrich.com Instead, the peptide is forced to explore alternative conformations, leading to a more dynamic and soluble state.

The local dynamics are characterized by increased flexibility around the (Dmb)Gly residue. A key dynamic process is the potential for cis-trans isomerization of the N-substituted amide bond, which introduces an additional layer of conformational complexity not present in standard peptides. nih.govnih.gov Rather than guiding the peptide toward a single, rigid native fold, the (Dmb)Gly modification maintains the peptide in a state that is protected from aggregation while allowing it to eventually reach its desired, correctly folded, or functional state upon removal of the acid-labile Dmb group. peptide.com

Derivatization and Advanced Functionalization of Fmoc Ala Dmb Gly Oh and Its Containing Peptides

Strategies for Site-Specific Labeling and Probe Integration

Site-specific modification of peptides allows for the introduction of reporter groups at precise locations, enabling detailed studies of peptide localization, interaction, and function. The synthesis of such labeled peptides often relies on the use of building blocks like Fmoc-Ala-(Dmb)Gly-OH to ensure the integrity of the core peptide sequence, which is later functionalized.

A practical example involves the synthesis of a carrier peptide designed for binding assays, which was equipped with both a biotin (B1667282) handle for immobilization and a 5(6)-Carboxytetramethylrhodamine (TAMRA) fluorophore for quantification. The synthesis of this complex, functionalized peptide successfully utilized Fmoc-Gly-(Dmb)Gly-OH to navigate a challenging sequence, demonstrating the compatibility of Dmb-assisted synthesis with the integration of common reporter tags. Similarly, post-synthetic modification strategies can be employed to label peptides containing 5-mercaptodeoxyuridine with probes like 5-(iodoacetamido)fluorescein after the main peptide chain has been assembled. acs.org

Table 1: Examples of Reporter Groups Integrated into Peptides Synthesized with Dmb-Dipeptide Assistance

| Reporter Group | Labeling Purpose | Peptide Context | Citation |

|---|---|---|---|

| Biotin | Immobilization for binding assays | Carrier peptide for eCFP-HP1 binding assays | |

| TAMRA | Quantification of immobilized material | Carrier peptide for eCFP-HP1 binding assays | |

| Fluorescein | Fluorescent labeling | Post-synthetic modification of oligonucleotides | acs.org |

Achieving site-specific labeling requires a multi-dimensional protecting group strategy where different protective groups can be removed under distinct conditions without affecting others. acs.org The standard Fmoc/tBu solid-phase peptide synthesis (SPPS) is a two-dimensional orthogonal system. nih.govacs.org The Fmoc group is base-labile, while the tert-butyl (tBu) based side-chain protecting groups are cleaved by strong acid (like TFA). nih.gov The Dmb group on the peptide backbone is also removed under the final strong acid cleavage conditions, making it compatible with the Fmoc/tBu strategy. peptide.com

For selective functionalization, a third layer of orthogonality is introduced using protecting groups that are removed under conditions that leave Fmoc, tBu, and the resin linkage intact. acs.org This allows for the deprotection and modification of a specific amino acid side chain while the peptide is still attached to the solid support. Common examples include the allyloxycarbonyl (Alloc) group, removed by palladium catalysis, and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) or 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) groups, which are removed by hydrazine. acs.orgiris-biotech.denih.gov These groups are frequently used to protect lysine (B10760008) or ornithine side-chain amines, enabling the attachment of labels or the creation of branched peptides. iris-biotech.de

Table 2: Orthogonal Protecting Groups for Site-Specific Peptide Functionalization

| Protecting Group | Abbreviation | Protected Functional Group | Removal Conditions | Orthogonal To |

|---|---|---|---|---|

| Fluorenylmethoxycarbonyl | Fmoc | α-Amine | 20-40% Piperidine (B6355638) in DMF | tBu, Boc, Trt, Dmb, Alloc, Dde |

| tert-Butyloxycarbonyl | Boc | Side-Chain Amine (Lys), Side-Chain Hydroxyl (Tyr) | Strong Acid (e.g., TFA) | Fmoc, Alloc, Dde |

| tert-Butyl | tBu | Side-Chain Carboxyl (Asp, Glu), Side-Chain Hydroxyl (Ser, Thr, Tyr) | Strong Acid (e.g., TFA) | Fmoc, Alloc, Dde |

| Allyloxycarbonyl | Alloc | Side-Chain Amine (Lys) | Pd(PPh₃)₄ / Phenylsilane | Fmoc, tBu, Dde |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Side-Chain Amine (Lys) | 2% Hydrazine in DMF | Fmoc, tBu, Alloc |

| Methyltrityl | Mtt | Side-Chain Amine (Asn, Gln), Side-Chain Imidazole (His) | Mild Acid (e.g., 1% TFA in DCM) | Fmoc, tBu, Alloc, Dde |

Introduction of Fluorophores, Biotin, and Other Reporter Groups

Exploration of Chemical Modifications and Transformations of the Dmb Group Post-Synthesis

The 2,4-dimethoxybenzyl (Dmb) group in this compound is designed as a temporary backbone protecting group. researchgate.netsigmaaldrich.com Its primary function is to disrupt interchain hydrogen bonding during SPPS, thereby preventing aggregation and improving synthetic outcomes. peptide.compeptide.com The Dmb group is not intended to remain in the final peptide or to be a site for further functionalization.

The principal post-synthesis transformation of the Dmb group is its complete removal. This occurs concurrently with the cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). The standard cleavage cocktail, typically a strong acid solution such as 95% trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water, efficiently removes the Dmb group, regenerating the native Ala-Gly sequence. nih.govsigmaaldrich.comnih.gov

It is important to note that the cleavage products generated from the Dmb moiety can potentially lead to side reactions. For instance, the liberated Dmb cation can modify the side chain of unprotected tryptophan residues. To prevent this, the use of Boc-protected tryptophan (Fmoc-Trp(Boc)-OH) is strongly recommended in any synthesis that utilizes Dmb-containing building blocks. sigmaaldrich.com Therefore, the "transformation" of the Dmb group post-synthesis is its cleavage and the management of its by-products, rather than its conversion into a new functional handle.

Combinatorial Chemistry Approaches Utilizing this compound for Library Generation

Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis and screening of large libraries of compounds. Peptide libraries are particularly valuable, but their synthesis can be hampered by "difficult sequences" that are prone to aggregation, leading to incomplete reactions and low purity of the library members. nih.govnih.gov

This compound and related Dmb-dipeptides are highly valuable in this context. chemimpex.com By incorporating these building blocks at strategic points within a peptide sequence, aggregation can be effectively suppressed, allowing for the successful synthesis of a more diverse range of peptides, including hydrophobic and glycine-rich sequences often found in amyloidogenic peptides or transmembrane domains. This expands the accessible chemical space for library generation, ensuring that previously intractable sequences can be included and screened for desired activities. sigmaaldrich.comchemimpex.com The use of Dmb-dipeptides leads to higher yields and purities of crude peptide products, which is a significant advantage in the parallel synthesis formats typical of library production.

Table 3: Application of Dmb-Dipeptides in Synthesizing Challenging Peptides for Library Inclusion

| Peptide Type / Sequence | Synthetic Challenge | Benefit of Dmb-Dipeptide | Citation |

|---|---|---|---|

| Asp-Gly containing peptides | Aspartimide formation | Complete prevention of aspartimide side products by protecting the backbone amide nitrogen. | nih.govpeptide.comnih.gov |

| Nucleolin G/R rich domain | Aggregation due to Gly-rich sequence | Enabled the efficient synthesis of the target peptide with improved yield and purity. | avantorsciences.com |

| Hydrophobic/Transmembrane peptides | Strong inter-chain aggregation | Disrupts backbone hydrogen bonding, improving solubility and synthetic efficiency. | peptide.com |

| Poly-Glycine sequences | Aggregation, deletion sequences | Improves coupling efficiency and reduces aggregation-related side products. | sigmaaldrich.comavantorsciences.comgoogle.com |

Table of Mentioned Chemical Compounds

| Full Chemical Name | Abbreviation / Common Name |

|---|---|

| N-α-Fmoc-L-alanyl-N-α-(2,4-dimethoxybenzyl)-glycine | This compound |

| 9-Fluorenylmethoxycarbonyl | Fmoc |

| 2,4-Dimethoxybenzyl | Dmb |

| tert-Butyloxycarbonyl | Boc |

| tert-Butyl | tBu |

| Trifluoroacetic acid | TFA |

| N,N'-Diisopropylethylamine | DIPEA |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| N,N'-Diisopropylcarbodiimide | DIC |

| 1-Hydroxybenzotriazole (B26582) | HOBt |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP® |

| 5(6)-Carboxytetramethylrhodamine | TAMRA |

| 5-(iodoacetamido)fluorescein | - |

| Allyloxycarbonyl | Alloc |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde |

| 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl | ivDde |

| Methyltrityl | Mtt |

| Triisopropylsilane | TIS |

| Dimethylformamide | DMF |

Advanced Analytical Methodologies for Characterization of Dmb Modified Peptides

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Sequence Verification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the primary characterization of modified peptides like Fmoc-Ala-(Dmb)Gly-OH. biopharmaspec.com Its primary function is to provide an accurate mass measurement, which serves as a fundamental confirmation of the compound's elemental composition. For this compound, the theoretical monoisotopic mass is calculated based on its empirical formula, C₂₉H₃₀N₂O₇. HRMS instruments, such as Orbitrap or TOF analyzers, can measure this mass with high precision (typically within 5 ppm), confirming that the correct compound was synthesized and distinguishing it from other potential products with similar nominal masses. researchgate.net

| Compound Property | Value | Source |

| Product Name | This compound | |

| Empirical Formula | C₂₉H₃₀N₂O₇ | |

| Molecular Weight | 518.56 g/mol | |

| Synonyms | N-α-Fmoc-L-alanyl-N-α-(2,4-dimethoxybenzyl)-glycine |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Beyond confirming the molecular weight, tandem mass spectrometry (MS/MS) is employed to verify the peptide's sequence and the integrity of its modifications. biopharmaspec.com In an MS/MS experiment, the precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound is isolated and fragmented through collision-induced dissociation (CID) or other activation methods. researchgate.net The resulting fragment ions provide detailed structural information.

The fragmentation pattern can confirm:

Amino Acid Sequence : The presence of b- and y-type ions will confirm the Alanine-Glycine sequence.

Modification Location : The mass difference between fragment ions confirms that the Dmb group is attached to the glycine (B1666218) residue and the Fmoc group is on the N-terminus of alanine (B10760859).

Side-Product Identification : MS/MS is crucial for identifying unexpected side-products. For instance, in syntheses using related Dmab-protecting groups, MS/MS has been used to establish the structure of novel derivatives formed through reactions with coupling agents. researchgate.net

Deconvolution of Complex Peptide Mixtures

Peptide synthesis rarely yields a single, pure product. The crude output is often a complex mixture containing the target peptide, truncated or deletion sequences, and various side-products. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), produces complex datasets from these mixtures. Deconvolution is a computational process applied to the mass spectrum to distinguish the isotopic patterns of individual components within the mixture. This allows for the clear identification and mass assignment of the target peptide, this compound, even when its signal overlaps with those from impurities, which is essential for accurate impurity profiling and process monitoring.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides and for their preparative isolation. renyi.hu For this compound, commercial specifications often require a purity of ≥97.0% as determined by HPLC. The technique separates the target peptide from impurities based on their physicochemical properties, primarily hydrophobicity in reversed-phase HPLC (RP-HPLC). renyi.hu

Development of Chromatographic Methods for Challenging Hydrophobic Peptides

This compound is a significantly hydrophobic molecule due to the presence of both the large, aromatic Fmoc group and the Dmb group. This hydrophobicity presents challenges for RP-HPLC method development, as it can lead to poor solubility in aqueous mobile phases, strong retention, and broad peaks. chromforum.org

Strategies to develop robust HPLC methods for such peptides include:

Column Selection : C18 columns are standard, but for very hydrophobic peptides, columns with less hydrophobic stationary phases like C8 or Phenyl may provide better peak shape and retention times. cellmosaic.comresearchgate.net

Mobile Phase Optimization : A gradient elution using acetonitrile (B52724) and water is common. renyi.hu The inclusion of an ion-pairing agent like trifluoroacetic acid (TFA) is standard for improving peak shape. For extremely hydrophobic peptides, dissolving the sample in solvents like DMSO or using mobile phase modifiers such as n-propyl alcohol can improve solubility and chromatographic performance. chromforum.org

| HPLC Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 or C8, 3-5 µm | Separation based on hydrophobicity. cellmosaic.com |

| Mobile Phase A | 0.1% TFA in Water | Acidic modifier for ion pairing. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |

| Gradient | Increasing concentration of Mobile Phase B | Elution of peptides in order of increasing hydrophobicity. renyi.hu |

| Detection | UV at 214 nm and/or 265 nm | Detection of peptide bonds and the Fmoc group. |

| Sample Solvent | DMSO, DMF, or Acetonitrile/Water | Solubilizing the hydrophobic peptide. researchgate.net |

Quantitative Analysis and Impurity Profiling in Crude Peptide Products

In a typical HPLC chromatogram of a crude this compound product, the main peak corresponds to the desired peptide. Smaller peaks represent impurities, which can include unreacted starting materials or side-products generated during synthesis. By integrating the area of each peak, the relative percentage of the main product can be calculated, providing a quantitative measure of purity. This impurity profile is critical for optimizing reaction conditions and for quality control of the final product. The identity of these impurity peaks can be further investigated by collecting the fractions and analyzing them by mass spectrometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

While MS provides mass and sequence data and HPLC assesses purity, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete and unambiguous structural elucidation of a molecule like this compound in solution or solid state. ualberta.carsc.org NMR provides information about the chemical environment of each atom in the molecule, confirming its covalent framework and stereochemistry. acs.org

A combination of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) is used to:

Assign All Signals : Every proton and carbon signal is assigned to a specific position in the molecule. This confirms the presence and integrity of the alanine, glycine, Fmoc, and Dmb moieties.

Confirm Connectivity : Through-bond correlation experiments (like COSY and HMBC) establish the connectivity between atoms, proving, for example, that the alanine carbonyl is linked to the Dmb-protected glycine nitrogen.

Verify Protecting Group Integrity : NMR confirms that the Fmoc and Dmb groups are intact and attached at the correct positions without any structural rearrangement.

Solid-state NMR has also been effectively used to characterize the carboxylic acid moieties in Fmoc-protected amino acids, providing detailed insights into their local structure. rsc.orgnih.gov

Advanced 2D and 3D NMR Techniques for Complex Peptide Systems

The structural determination of complex peptides, including those modified with bulky groups like Dmb, relies heavily on multidimensional NMR spectroscopy. nmims.edu While one-dimensional (1D) NMR spectra provide basic structural information, the significant overlap of proton signals in molecules like this compound requires the enhanced resolution of two-dimensional (2D) and three-dimensional (3D) techniques. nmims.eduuq.edu.au

2D NMR experiments are fundamental for the initial assignment of resonances. youtube.com Correlation Spectroscopy (COSY) is used to identify protons that are coupled through-bond, typically those on adjacent carbons, which helps in assigning amino acid side chains. tricliniclabs.comwikipedia.org Total Correlation Spectroscopy (TOCSY) extends this by revealing correlations between all protons within a single amino acid's spin system, from the amide proton to the side-chain protons. youtube.comtricliniclabs.com

For heteronuclear assignments, which are crucial for resolving ambiguity, experiments like Heteronuclear Single Quantum Coherence (HSQC) are employed. wikipedia.org HSQC correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. tricliniclabs.comwikipedia.org This is particularly useful for assigning backbone and side-chain carbons. Further connectivity information can be obtained from Heteronuclear Multiple Bond Correlation (HMBC), which identifies longer-range couplings (typically 2-3 bonds) between protons and carbons, aiding in the assignment of quaternary carbons and side chains. tricliniclabs.com

For larger or more complex peptide systems, 3D NMR becomes indispensable. nmims.edu These experiments add a third frequency dimension, often a heteronucleus like ¹⁵N or ¹³C, to further separate overlapping signals. nih.govacs.org Common triple-resonance experiments, which require isotopic labeling (¹³C/¹⁵N), include HNCO, HN(CA)CO, and HNCA. nih.govacs.org These techniques establish sequential connectivity along the peptide backbone by correlating the amide proton and nitrogen of one residue with the carbonyl carbon and alpha-carbon of the preceding and/or same residue. univr.it While isotopic labeling is more common for larger proteins, the principles of these experiments highlight the advanced methods available for unambiguously assigning complex peptide structures. acs.org

Table 1: Key 2D and 3D NMR Experiments for Characterizing Dmb-Modified Peptides

| Experiment | Abbreviation | Dimensionality | Purpose & Information Provided |

|---|---|---|---|

| Correlation Spectroscopy | COSY | 2D | Identifies through-bond J-coupled protons, primarily for tracing connections within amino acid side chains. tricliniclabs.comwikipedia.org |

| Total Correlation Spectroscopy | TOCSY | 2D | Correlates all protons within a single amino acid spin system, facilitating the complete assignment of individual residues. tricliniclabs.com |

| Nuclear Overhauser Effect Spectroscopy | NOESY | 2D | Detects protons that are close in space (typically < 5-6 Å), providing distance constraints for 3D structure calculation. youtube.comtricliniclabs.com |

| Rotating-Frame Overhauser Effect Spectroscopy | ROESY | 2D | Similar to NOESY, but more effective for medium-sized molecules that may yield zero or weak NOE signals. nih.gov |

| Heteronuclear Single Quantum Coherence | HSQC | 2D | Correlates protons to their directly attached heteronuclei (e.g., ¹³C, ¹⁵N), providing a map of C-H and N-H bonds. tricliniclabs.comwikipedia.org |

| Heteronuclear Multiple Bond Correlation | HMBC | 2D | Shows correlations between protons and heteronuclei over multiple bonds (2-3 bonds), useful for assigning quaternary carbons and linking spin systems. tricliniclabs.com |

| HNCO | - | 3D | Correlates the amide proton (H), amide nitrogen (N) of residue i with the carbonyl carbon (CO) of the preceding residue (i-1). Requires ¹³C/¹⁵N labeling. nih.govacs.org |

| HNCA | - | 3D | Correlates the amide proton (H) and nitrogen (N) of residue i with the alpha-carbons (CA) of both residue i and the preceding residue (i-1). Requires ¹³C/¹⁵N labeling. nih.govacs.org |

Application of NMR for Conformational Studies in Solution

NMR spectroscopy is a premier tool for investigating the three-dimensional structure and dynamics of peptides directly in solution, providing insights under near-physiological conditions without the need for crystallization. nih.gov The data obtained from the advanced NMR techniques described above are used to generate a set of structural restraints that guide computational structure calculations.

The cornerstone of NMR-based structure determination is the Nuclear Overhauser Effect (NOE). uzh.ch An NOE is observed between two protons that are close in space (typically under 5 or 6 Å), regardless of whether they are connected by chemical bonds. tricliniclabs.comcolumbia.edu 2D NOESY experiments generate a map of all such through-space interactions. tricliniclabs.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, allowing for the classification of interproton distances into categories such as short, medium, and long. These distances are then used as upper-bound constraints in structure calculation algorithms. youtube.com

For molecules of an intermediate size, such as this compound, the NOE signal can become very weak or even disappear. In such cases, Rotating-Frame Overhauser Effect Spectroscopy (ROESY) is used. nih.gov ROESY provides similar through-space distance information but is effective across a wider range of molecular sizes. nih.govresearchgate.net The presence of specific NOE or ROE correlations, for instance between the alanine protons and the Dmb group protons, provides direct evidence of the peptide's folded conformation and the spatial orientation of its constituent parts.

In addition to distance restraints from NOE/ROE data, J-coupling constants, particularly the ³J(HN,Hα) coupling, can provide information about the peptide backbone dihedral angle φ. This information, combined with the distance restraints, leads to a high-resolution solution structure or an ensemble of structures representing the conformational flexibility of the peptide. digitellinc.com This approach allows for a detailed understanding of how the bulky Dmb group influences the local peptide conformation, potentially inducing specific turns or restricting the rotational freedom of the peptide backbone.

Table 2: Research Findings from NMR Conformational Analysis

| Parameter | Technique(s) | Finding / Application | Significance for Dmb-Peptides |

|---|---|---|---|

| Interproton Distances | NOESY / ROESY | Provides through-space distance constraints (< 5-6 Å) between protons. tricliniclabs.comdigitellinc.com | Crucial for determining the 3D fold and the relative orientation of the Ala, Gly, and Dmb moieties. |

| Spin System Identification | TOCSY, COSY | Assigns all protons within each amino acid residue. tricliniclabs.com | Essential first step to unambiguously identify protons involved in key NOE correlations. |

| Backbone Dihedral Angles | J-Coupling Analysis | Measurement of ³J(HN,Hα) coupling constants relates to the backbone φ angle. | Provides constraints on the peptide backbone conformation, revealing turns or extended structures induced by the Dmb group. |

| Mixing Time (NOESY/ROESY) | 1D/2D Optimization | Typical mixing times for peptides range from 100 to 700 ms, optimized to maximize signal while minimizing spin diffusion. nih.govgatech.edu | Proper optimization is critical for accurately measuring NOEs in a molecule of this size to avoid erroneous distance calculations. |

| Solvent Exposure | Temperature Coefficients | Measuring the change in amide proton chemical shift with temperature can indicate involvement in intramolecular hydrogen bonds. digitellinc.com | Helps identify stable hydrogen bonding networks that contribute to the overall conformational stability imparted by the Dmb group. |

Future Directions and Emerging Research Avenues in Dmb Glycine Chemistry

Development of Novel Synthetic Routes for Dmb-Modified Amino Acids and Dipeptides

The accessibility and cost-effectiveness of building blocks like Fmoc-Ala-(Dmb)Gly-OH are paramount for their widespread adoption. Consequently, ongoing research focuses on optimizing their production. A common laboratory-scale preparation involves a multi-step process beginning with the reductive amination of 2,4-dimethoxybenzaldehyde (B23906) with a glycine (B1666218) ester, followed by saponification of the ester and subsequent protection of the secondary amine with a fluorenylmethyloxycarbonyl (Fmoc) group. rsc.org

One reported large-scale synthesis of the core intermediate, Fmoc-(Dmb)Gly-OH, achieved a 74% yield over two steps, resulting in a nanocrystalline foam. rsc.org The procedure involved reductive amination using sodium triacetoxyborohydride, followed by saponification and Fmoc-group installation. rsc.org However, the saponification step can be challenging, as the base-labile Fmoc group is susceptible to premature cleavage. researchgate.net

To address this, recent methodological advancements have focused on milder and more efficient reaction conditions. A notable development is an optimized saponification protocol that utilizes a calcium chloride (CaCl₂) additive in a mixture of isopropanol (B130326) and water at room temperature. researchgate.net This method was shown to protect the Fmoc group and other base-sensitive functionalities, significantly improving the yield of the desired free acid for a range of protected dipeptides. researchgate.net Such innovations that enhance yield and simplify purification are critical for making these essential reagents more readily available for complex synthetic projects.

| Synthetic Step | Reagents/Conditions | Key Improvement/Finding | Yield |

| Reductive Amination | 2,4-dimethoxybenzaldehyde, glycine ethyl ester HCl, NaB(OAc)₃H, NEt₃ in dichloroethane | Forms the Dmb-Gly ester precursor. | Quantitative (crude) rsc.org |

| Saponification & Fmoc Protection | 1. NaOH in dioxane/water; 2. Fmoc-OSu | Standard procedure for hydrolysis and N-protection. | 74% (over 2 steps) rsc.org |

| Optimized Saponification | CaCl₂, NaOH in iPrOH/water at RT | Minimizes loss of Fmoc protection, improving yield of the free acid. researchgate.net | 36–82% researchgate.net |

Expansion of Applications in the Synthesis of Challenging Peptide Therapeutics and Bioconjugates (focus on synthetic challenges)

The primary driver for the use of this compound is its ability to mitigate synthetic challenges that plague solid-phase peptide synthesis (SPPS), particularly for "difficult sequences". nih.govnih.gov These sequences, often rich in hydrophobic or β-branched amino acids, have a high propensity for interchain aggregation on the solid support, which hinders reagent access and leads to incomplete acylation and deprotection reactions, resulting in low yields and purity. nih.govrsc.org

The Dmb group on the glycine backbone nitrogen acts as a temporary, reversible N-alkylation, which effectively disrupts the hydrogen-bonding networks responsible for the formation of insoluble secondary structures like β-sheets during peptide assembly. peptide.compeptide.compeptide.com This disruption enhances the solvation of the growing peptide chain, leading to improved reaction kinetics and higher yields of the crude product. researchgate.netmerckmillipore.commerckmillipore.com The Ala-Gly motif is frequently found in problematic sequences, such as hydrophobic transmembrane domains and amyloidogenic peptides, making this compound a particularly valuable tool for their synthesis.

A significant advantage of using the dipeptide unit is that it circumvents the sterically hindered coupling onto the Dmb-protected secondary amine, a notoriously difficult step. rsc.orgpeptide.com By incorporating two residues in a single coupling step, the synthesis is streamlined, and a major potential failure point is avoided. Furthermore, the Dmb group offers a crucial secondary benefit: the prevention of aspartimide formation. nih.gov This deleterious side reaction is especially prevalent in sequences containing the Asp-Gly motif, where it can lead to a mixture of by-products that are difficult to separate from the target peptide. nih.goviris-biotech.de The steric bulk of the Dmb group effectively blocks the cyclization pathway that leads to the aspartimide intermediate. iris-biotech.depeptide.com While Fmoc-Asp(OtBu)-(Dmb)Gly-OH is the primary tool for this purpose, the strategic placement of other Dmb-dipeptides, like this compound, can also contribute to conformational changes that reduce side reactions. iris-biotech.de The Dmb group is conveniently cleaved during the final trifluoroacetic acid (TFA)-mediated deprotection and cleavage from the resin, regenerating the native peptide sequence. iris-biotech.de

| Synthetic Challenge | Mechanism of Action for this compound | Impact on Synthesis |

| On-Resin Aggregation | The Dmb group disrupts interchain hydrogen bonding. rsc.org | Improves solvation, reaction rates, and crude product yield/purity. researchgate.netmerckmillipore.com |

| Aspartimide Formation | Steric hindrance from the Dmb group blocks the required intramolecular cyclization. iris-biotech.depeptide.com | Prevents formation of aspartimide and subsequent isoaspartyl and piperidide by-products. nih.goviris-biotech.de |

| Sterically Hindered Couplings | The dipeptide building block incorporates the Dmb-protected residue without needing to acylate it directly. peptide.com | Avoids a difficult coupling step, improving overall synthetic efficiency. |

Integration of Dmb-Dipeptide Technology with Automated and High-Throughput Peptide Synthesis Platforms

The reliability and predictability afforded by Dmb-dipeptides make them highly suitable for integration into modern automated synthesis platforms. Automated SPPS, including systems that utilize microwave irradiation to accelerate reactions, relies on driving each coupling and deprotection step to completion. nih.gov The use of building blocks like this compound helps ensure this by preventing aggregation-related failures that would otherwise require manual intervention or lead to failed syntheses. rsc.org

Research has demonstrated the successful application of Dmb-dipeptides in fully-automated protocols, resulting in improved handling, quality, and yield for several challenging sequences that were previously inaccessible by standard automated methods. rsc.org Protocols have been specifically developed for the automated coupling of Dmb and pseudoproline dipeptides, making their use routine for researchers. This compatibility is crucial for high-throughput synthesis, where large libraries of peptides are generated for drug screening or structure-activity relationship studies. The robust performance of Dmb-dipeptides enhances the success rate across a library, ensuring that the synthesized peptides are of sufficient quality and quantity for subsequent assays. chemimpex.com The seamless integration of these building blocks into automated workflows accelerates research by enabling the rapid and reliable production of complex peptides that were once considered intractable. nih.govnih.gov

Theoretical Predictions and Design of Next-Generation Backbone-Protected Building Blocks

The success of Dmb-glycine chemistry has spurred further research into the rational design of next-generation backbone-protected building blocks. This effort is increasingly supported by theoretical and computational studies aimed at understanding the underlying mechanisms of action. bme.hu For instance, quantum chemical calculations have been used to investigate the debenzylation of Dmb-protected systems, providing a deeper insight into the electronic effects and reaction mechanisms involved in the deprotection step. bme.hu Such studies are vital for fine-tuning the lability of protecting groups to be perfectly orthogonal to other functionalities in the peptide.

The evolution from the 2-hydroxy-4-methoxybenzyl (Hmb) group to the Dmb group is a prime example of iterative design. peptide.com While Hmb facilitates coupling through an intramolecular O-to-N acyl transfer, it is prone to forming a yield-reducing cyclic lactone side-product; the Dmb group was developed to eliminate this possibility. peptide.compeptide.com The current landscape of backbone protection includes a variety of strategies, such as pseudoprolines and other N-alkyl groups, each with specific advantages and limitations. nih.govresearchgate.net

Future research is directed towards creating novel protecting groups that offer the aggregation-disrupting benefits of Dmb but with enhanced features, such as different cleavage properties or applicability to a wider range of amino acids. Theoretical predictions will play a key role in designing these new building blocks by modeling their conformational effects on the peptide backbone and predicting their chemical stability and reactivity. The ultimate goal is to develop a comprehensive toolkit of backbone-protection strategies that can be deployed to solve any synthetic challenge, potentially leading to a future where the synthesis of small proteins can be achieved through a combination of advanced backbone protection and chemical ligation techniques. nih.gov

Q & A

Q. How does Fmoc-Ala-(Dmb)Gly-OH enhance the synthesis of hydrophobic or amyloidogenic peptides?

this compound acts as a dipeptide building block with a 2,4-dimethoxybenzyl (Dmb)-protected glycine, which disrupts β-sheet formation during solid-phase peptide synthesis (SPPS). This prevents aggregation in sequences prone to secondary structures, such as transmembrane domains or amyloidogenic motifs (e.g., Ala-Gly repeats). The Dmb group is cleaved under trifluoroacetic acid (TFA) conditions, regenerating the native sequence post-synthesis. Standard coupling reagents like PyBOP®/DIPEA or HATU are effective for introducing this dipeptide .

Q. What are the recommended storage and handling protocols for this compound?

The compound should be stored at -20°C in powder form (stable for 3 years) or -80°C in solution (stable for 1 year). Moisture-sensitive handling is critical: use anhydrous DMF or DCM as solvents, and avoid prolonged exposure to humid environments. For solubility, pre-warm the compound to 37°C with sonication in DMSO or acetic acid .

Q. How does the Dmb group compare to Hmb in post-synthesis modifications?